molecular formula C13H10N2O5S B12810127 Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester CAS No. 68967-52-2

Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester

Cat. No.: B12810127
CAS No.: 68967-52-2
M. Wt: 306.30 g/mol
InChI Key: KYIGJDYQFZPSIT-UHFFFAOYSA-N
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Description

Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized by the condensation of α-haloketones with thioamides.

    Coupling of the Furan and Thiazole Rings: The furan and thiazole rings are coupled through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furo(2,3-d)thiazole-5-carboxylic acid: Lacks the ethyl ester group.

    2-Furanylcarbonylamino derivatives: Similar structure but different functional groups.

Uniqueness

Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is unique due to its combination of furan and thiazole rings with an ethyl ester group, which imparts distinct chemical and biological properties.

Properties

CAS No.

68967-52-2

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

ethyl 2-(furan-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C13H10N2O5S/c1-2-18-12(17)8-6-9-11(20-8)15-13(21-9)14-10(16)7-4-3-5-19-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

KYIGJDYQFZPSIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CO3

Origin of Product

United States

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